4-(3-Chlorophenyl)pyridine 4-(3-Chlorophenyl)pyridine
Brand Name: Vulcanchem
CAS No.: 5957-92-6
VCID: VC3850296
InChI: InChI=1S/C11H8ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H
SMILES: C1=CC(=CC(=C1)Cl)C2=CC=NC=C2
Molecular Formula: C11H8ClN
Molecular Weight: 189.64 g/mol

4-(3-Chlorophenyl)pyridine

CAS No.: 5957-92-6

Cat. No.: VC3850296

Molecular Formula: C11H8ClN

Molecular Weight: 189.64 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chlorophenyl)pyridine - 5957-92-6

Specification

CAS No. 5957-92-6
Molecular Formula C11H8ClN
Molecular Weight 189.64 g/mol
IUPAC Name 4-(3-chlorophenyl)pyridine
Standard InChI InChI=1S/C11H8ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H
Standard InChI Key HIVCQVJRXNLKCW-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=CC=NC=C2
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CC=NC=C2

Introduction

Structural and Molecular Characteristics

Molecular Identity

  • IUPAC Name: 4-(3-Chlorophenyl)pyridine

  • Molecular Formula: C₁₁H₈ClN

  • Molecular Weight: 189.64 g/mol

  • SMILES: C1=CC(=CC(=C1)Cl)C2=CC=NC=C2

  • InChI Key: HIVCQVJRXNLKCW-UHFFFAOYSA-N

Crystallographic Data

X-ray crystallography of structurally related compounds, such as bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate, reveals coordination geometries where pyridine nitrogen atoms participate in metal-ligand bonding . While direct crystallographic data for 4-(3-chlorophenyl)pyridine is limited, its planar aromatic system suggests similar intermolecular interactions.

Synthesis and Reactivity

Synthetic Routes

The synthesis of 4-(3-chlorophenyl)pyridine derivatives often involves:

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling between halogenated pyridines and 3-chlorophenylboronic acids .

  • Oxidation-Reduction Sequences: As demonstrated in the preparation of 4-chlorophenyl-2-pyridyl methanol, where 2-(p-chlorobenzyl)pyridine undergoes oxidation followed by reduction .

  • Heterocyclic Annulation: Cyclization of precursors like 3-chlorobenzaldehyde with ammonia derivatives under catalytic conditions.

Key Reaction Conditions

  • Catalysts: Pd/C, Pd(PPh₃)₄, or NiCl₂(dppe) for cross-coupling .

  • Solvents: Ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF) .

  • Yields: Typically 65–85%, depending on substituents and purification methods .

Physicochemical Properties

Experimental Data

PropertyValueMethod/Source
Melting Point139–143°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)4.67 ± 0.2HPLC
Solubility (logSw)-5.03 ± 0.3Shake-flask method
Polar Surface Area41.93 ŲComputational modeling

Spectral Characteristics

  • IR (KBr): C-Cl stretch at 750 cm⁻¹, pyridine ring vibrations at 1,580–1,600 cm⁻¹ .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–8.50 (m, aromatic protons), 8.60–8.80 (d, pyridine H) .

  • Mass Spectrometry: Molecular ion peak at m/z 189.03 (M⁺) .

Biological and Pharmacological Applications

Enzyme Inhibition

4-(3-Chlorophenyl)pyridine derivatives exhibit inhibitory activity against:

  • Kynurenine-3-monooxygenase (KMO): Implicated in neurodegenerative disorders .

  • Phosphodiesterase (PDE): Potential for treating inflammatory diseases.

Antimicrobial Activity

Analogous chlorophenyl-pyridine compounds show:

  • Antibacterial Efficacy: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: 50% growth inhibition of Candida albicans at 16 µg/mL.

Neuropharmacology

Structural similarities to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) suggest potential neurotoxic or neuroprotective effects, though direct evidence remains under investigation .

Industrial and Material Science Applications

Coordination Chemistry

Silver(I) complexes with pyridine derivatives demonstrate luminescent properties, relevant for optoelectronic devices .

Catalysis

Palladium complexes of chlorophenyl-pyridines serve as catalysts in C–C bond-forming reactions, with turnover numbers (TON) exceeding 10⁴ .

Future Directions

  • Drug Development: Optimize bioavailability via prodrug strategies (e.g., esterification of pyridine nitrogen) .

  • Materials Innovation: Explore metal-organic frameworks (MOFs) incorporating 4-(3-chlorophenyl)pyridine for gas storage .

  • Environmental Impact: Assess biodegradation pathways to address potential ecotoxicity.

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